
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a complex organic compound that features a bromopyridine moiety, a dichlorothiophene ring, and a difluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the bromopyridine and dichlorothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include brominating agents, chlorinating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halides, organometallic compounds; conditionspresence of catalysts, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a pyridine moiety and exhibit similar biological activities, such as antifibrotic and anticancer properties.
2,6-Dibromopyridine: This compound is structurally similar and used in similar applications, including as a ligand in coordination chemistry.
Uniqueness
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is unique due to its combination of bromopyridine, dichlorothiophene, and difluoroacetate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H6BrCl2F2NO2S |
|---|---|
Molecular Weight |
417.1 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H6BrCl2F2NO2S/c13-8-3-1-2-6(18-8)5-20-11(19)12(16,17)7-4-9(14)21-10(7)15/h1-4H,5H2 |
InChI Key |
OFWSFZZQJSDDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)COC(=O)C(C2=C(SC(=C2)Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



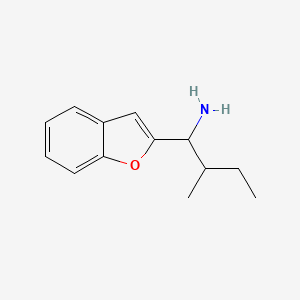

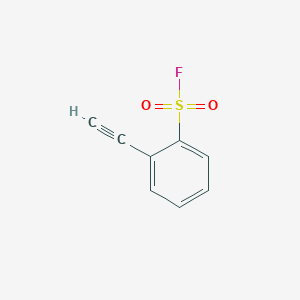

![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
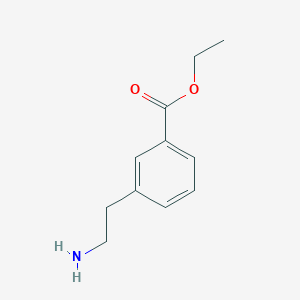
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
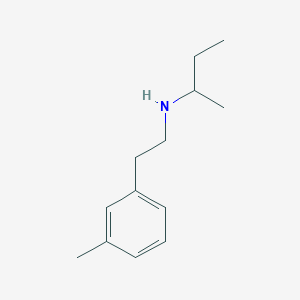
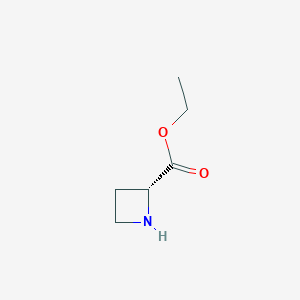
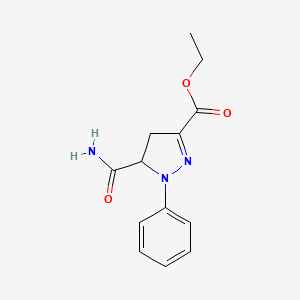
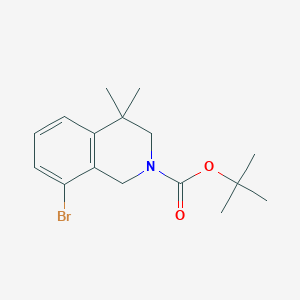
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
